molecular formula C16H15N3O3 B5504267 N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide

N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide

Cat. No. B5504267
M. Wt: 297.31 g/mol
InChI Key: LQEKMRWKHDZUAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds like N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide often involves multi-step chemical reactions, starting from simpler precursors. Techniques such as oxidative cyclization or metal-free synthesis methods are critical in constructing the oxazolo[4,5-b]pyridine skeleton, a common structural motif in this class of compounds. For instance, oxidative N-N bond formation using phenyliodine bis(trifluoroacetate) has been employed for the synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines, showcasing a method that could be adapted for related compounds (Zheng et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds like N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide is characterized by specific functional groups and a heterocyclic core, which influence their chemical behavior and interaction with biological targets. Advanced techniques such as X-ray crystallography, Density Functional Theory (DFT), and FT-IR spectroscopy are instrumental in elucidating their structure, providing insights into bond lengths, angles, and molecular geometry. For example, the structural features and surface properties of similar heterocyclic compounds have been thoroughly investigated, underscoring the importance of theoretical and experimental studies in understanding these molecules (Gumus et al., 2018).

Scientific Research Applications

1. Antidiabetic Properties

A study by Edmondson et al. (2006) discusses a related compound used as an inhibitor of dipeptidyl peptidase IV (DPP-4), showing promise for the treatment of type 2 diabetes. This compound demonstrates potent, orally active inhibition, suggesting potential therapeutic applications in diabetes management (Edmondson et al., 2006).

2. Anticancer Activity

Wang et al. (2015) reported on a variant of this compound exhibiting remarkable anticancer effects. By replacing the acetamide group with an alkylurea moiety, the compound retained antiproliferative activity against cancer cell lines, while significantly reducing acute oral toxicity (Wang et al., 2015).

3. Antioxidant Effects

Tumosienė et al. (2020) synthesized derivatives of a similar compound, revealing notable antioxidant activity. Some derivatives were more effective than ascorbic acid, a well-known antioxidant, and demonstrated anticancer activity against specific cancer cell lines (Tumosienė et al., 2020).

4. Antimicrobial Applications

Celik et al. (2021) studied oxazolo[4,5-b]pyridine derivatives, closely related to the compound , for their antimicrobial activities. The research highlighted their effectiveness against various bacterial strains, including drug-resistant isolates, offering potential as antimicrobial agents (Celik et al., 2021).

properties

IUPAC Name

N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-3-14(20)18-11-9-10(6-7-12(11)21-2)16-19-15-13(22-16)5-4-8-17-15/h4-9H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEKMRWKHDZUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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